4-Benzyl-3,3-dimethyloxetan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-benzyl-3,3-dimethyloxetan-2-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)10(14-11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
HDWMMFGNOHJGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Applications in Advanced Organic Synthesis
4-Benzyl-3,3-dimethyloxetan-2-one as a Versatile Chiral Building Block
The utility of this compound as a chiral building block stems from its unique structural features. The presence of a stereocenter at the C4 position, coupled with the gem-dimethyl group at C3, provides a rigid and well-defined three-dimensional structure. This chirality can be effectively transferred to new products during synthetic transformations. The strained four-membered ring is susceptible to nucleophilic attack, allowing for regioselective ring-opening reactions that yield a variety of functionalized products with high stereochemical fidelity.
The benzyl (B1604629) group at the C4 position not only contributes to the molecule's chirality but also offers a site for further chemical modification. The combination of these features makes this compound a powerful tool for asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds that are valuable in medicinal chemistry and materials science.
Derivatization to Diverse Functional Arrays via β-Lactone Transformations
The reactivity of the β-lactone ring in this compound allows for its conversion into a wide array of functional groups and molecular scaffolds. Nucleophilic attack can occur at either the carbonyl carbon (acyl cleavage) or the β-carbon (alkyl-oxygen cleavage), leading to different product classes depending on the nature of the nucleophile and the reaction conditions.
Synthesis of β-Functionalized Carboxylic Acids and Esters
Ring-opening of this compound with various nucleophiles provides a direct route to β-functionalized carboxylic acids and their derivatives. For instance, hydrolysis of the lactone leads to the corresponding β-hydroxy acid, preserving the stereochemistry at the C4 position. Treatment with alcohols in the presence of an acid or base catalyst yields the corresponding β-hydroxy esters. This transformation is a cornerstone of its application, providing access to chiral building blocks that can be further elaborated.
| Nucleophile | Product |
| H₂O | 4-Benzyl-3-hydroxy-3-methylbutanoic acid |
| ROH | Alkyl 4-benzyl-3-hydroxy-3-methylbutanoate |
| R₂NH | N,N-Dialkyl-4-benzyl-3-hydroxy-3-methylbutanamide |
Formation of Amino Acids and Aldol (B89426) Adducts
The synthesis of non-proteinogenic amino acids is a significant application of chiral β-lactones. Ring-opening of this compound with nitrogen nucleophiles, such as ammonia (B1221849) or primary amines, can lead to the formation of β-amino acids. These compounds are valuable components in the synthesis of peptidomimetics and other biologically active molecules.
Furthermore, the enolates derived from this compound can participate in aldol-type reactions. These reactions allow for the formation of new carbon-carbon bonds at the α-position, leading to the synthesis of complex polyketide fragments and other intricate molecular structures. The stereochemical outcome of these reactions is often controlled by the existing stereocenter in the β-lactone ring.
Generation of Alkenes and Allenes
Thermal or metal-catalyzed decarboxylation of this compound can lead to the formation of alkenes. This reaction proceeds through the loss of carbon dioxide and results in the formation of a new double bond. The regioselectivity of this elimination can often be controlled by the reaction conditions.
In some cases, specific transformations of β-lactones can also provide access to allenes, which are molecules with two cumulative double bonds. These reactions typically involve more complex multi-step sequences but highlight the versatility of the β-lactone core in accessing diverse unsaturated systems.
Access to Carbocycles and Other Heterocycles
The strained ring of this compound can be utilized in ring-expansion or rearrangement reactions to construct larger carbocyclic and heterocyclic systems. For example, treatment with certain Lewis acids can induce a rearrangement to form γ-lactones. Intramolecular reactions, where a nucleophilic group tethered to the benzyl substituent attacks the lactone ring, can lead to the formation of fused or spirocyclic systems. These transformations significantly expand the synthetic utility of this chiral building block beyond simple ring-opening reactions.
Conversion to Other Cyclic Ethers (e.g., Tetrahydrofurans)
Reduction of the carbonyl group of this compound, followed by intramolecular cyclization, can provide access to substituted tetrahydrofurans. This transformation involves the conversion of the lactone to a diol, which then undergoes ring closure to form the five-membered ether ring. The stereochemistry of the starting β-lactone can be translated into the stereocenters of the resulting tetrahydrofuran (B95107), making this a valuable method for the synthesis of chiral cyclic ethers.
Strategies for Integrating this compound into Complex Molecular Architectures
The primary pathway for the synthetic utility of this compound lies in the selective cleavage of its strained four-membered ring. The principal modes of reactivity for β-lactones involve nucleophilic addition, which can result in either acyl C2-O1 or alkyl C4-O1 bond scission. clockss.org The regioselectivity of this ring-opening is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the β-lactone ring.
The presence of the gem-dimethyl group at the C3 position is anticipated to exert a significant influence on the reactivity of this compound. This substitution can affect the thermodynamics of ring-opening and subsequent polymerization or depolymerization processes, as has been observed in related gem-dimethyl-substituted β-thiolactones. pku.edu.cn Furthermore, the gem-dimethyl motif is a common feature in a variety of natural products, suggesting that intermediates derived from the title compound could serve as valuable precursors in their synthesis. nih.gov
Strategies for the integration of this compound into more complex structures can be broadly categorized based on the type of bond formed during the key ring-opening step.
Nucleophilic Ring-Opening for Carbon-Heteroatom Bond Formation:
A prevalent strategy for utilizing β-lactones involves their reaction with heteroatom nucleophiles such as alcohols, amines, and thiols. This approach would open the lactone ring of this compound to generate β-hydroxy acid derivatives. For instance, reaction with an alcohol (R-OH) under basic or acidic conditions would likely lead to the formation of a β-hydroxy ester. Similarly, amines (R-NH2) would yield the corresponding β-hydroxy amides. These transformations are fundamental in peptide synthesis and the preparation of various biologically active molecules. The β-lactone dimer of dimethylketene (B1620107), a structurally related compound, readily reacts with alcohols, phenols, mercaptans, and amines to yield derivatives of 2,2,4-trimethyl-3-oxovaleric acid, highlighting the potent acylating ability of such systems. orgsyn.org
Nucleophilic Ring-Opening for Carbon-Carbon Bond Formation:
The reaction of this compound with carbon nucleophiles represents a powerful tool for constructing more elaborate carbon skeletons. Organometallic reagents, such as organocuprates, Grignard reagents, and organolithium compounds, are expected to react with the β-lactone moiety. The regioselectivity of this addition would be a critical aspect to control, with attack at the carbonyl carbon leading to β-keto alcohols after ring opening, and attack at the C4 position resulting in the formation of a new carbon-carbon bond at the benzylic position.
Ring-Opening Polymerization:
The controlled ring-opening polymerization (ROP) of β-lactones is a well-established method for the synthesis of polyesters. While direct studies on this compound are not available, the polymerization of other gem-disubstituted β-lactones suggests that the title compound could be a viable monomer. The gem-dimethyl group may confer specific properties to the resulting polymer, such as increased thermal stability or altered mechanical properties. pku.edu.cnchemrxiv.org The polymerization can be initiated by a variety of catalysts, including organocatalysts, which are gaining attention for their ability to control polymer architecture. rsc.org
The following table summarizes potential ring-opening reactions of this compound based on established reactivity of analogous β-lactone systems.
| Nucleophile/Reagent | Potential Product Type | Significance in Complex Synthesis | Analogous Reaction Reference |
| Alcohols (R-OH) | β-Hydroxy Esters | Introduction of ester functionality, building blocks for polyesters. | orgsyn.org |
| Amines (R-NH₂) | β-Hydroxy Amides | Formation of amide bonds, key for peptide and bioactive molecule synthesis. | orgsyn.org |
| Thiols (R-SH) | β-Hydroxy Thioesters | Access to sulfur-containing compounds. | orgsyn.org |
| Organocuprates (R₂CuLi) | Carboxylic Acids with new C-C bond at β-position | Stereoselective formation of carbon-carbon bonds. | clockss.org |
| Grignard Reagents (RMgX) | Diols | Formation of new C-C bonds and introduction of hydroxyl groups. | clockss.org |
| Enolates | β-Keto Esters/Acids | Construction of 1,3-dicarbonyl moieties. | clockss.org |
| Organocatalysts (e.g., DBU/TU) | Polyesters | Controlled synthesis of polymers with specific properties. | chemrxiv.org |
This table is generated based on analogous reactions of other β-lactones and represents hypothetical, yet chemically plausible, transformations for this compound.
The successful implementation of these strategies would pave the way for the use of this compound as a versatile building block in the synthesis of a wide array of complex molecules, from natural products and their analogues to novel polymeric materials. Future research will undoubtedly focus on elucidating the specific reactivity of this compound and harnessing its potential in advanced organic synthesis.
Computational and Theoretical Investigations of 4 Benzyl 3,3 Dimethyloxetan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects.
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the optimized geometry and electronic properties of molecules. For 4-benzyl-3,3-dimethyloxetan-2-one, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the lowest energy conformation. nih.gov
The study would predict key structural parameters of the molecule. The oxetan-2-one ring is known to be strained, and calculations would quantify the bond lengths and angles. researchgate.net The C2-O1 and C4-O1 bonds of the β-lactone ring are of particular interest due to their roles in the ring's reactivity. clockss.org The presence of the bulky benzyl (B1604629) and gem-dimethyl groups on the strained four-membered ring would influence its planarity and the orientation of the substituents. Computational analyses on similar benzyl derivatives have been performed to understand structure-activity relationships. arabjchem.orgresearchgate.net
Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| C2=O Bond Length | ~1.19 Å | Typical for a lactone carbonyl, indicating double bond character. |
| C2-O1 Bond Length | ~1.38 Å | Acyl C-O bond, a key site for nucleophilic attack. |
| C4-O1 Bond Length | ~1.47 Å | Alkyl C-O bond, cleavage site in certain ring-opening reactions. |
| Ring Puckering Angle | Variable | Indicates the deviation from planarity of the four-membered ring. |
Note: These values are illustrative and would be precisely determined by specific DFT calculations.
Electronic structure analysis would reveal the distribution of electron density. The oxygen atoms of the carbonyl and ether linkages are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon (C2) is electrophilic. youtube.comyoutube.com
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. youtube.comyoutube.com
For this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the ether oxygen (O1), and potentially the π-system of the benzyl group. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group (C=O). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
FMO Properties of this compound (Illustrative)
| Orbital | Predicted Energy (Illustrative) | Location of Primary Electron Density | Implied Reactivity |
|---|---|---|---|
| HOMO | -7.0 eV | Ether oxygen, Benzyl ring π-system | Nucleophilic character, site of oxidation |
| LUMO | -0.5 eV | Carbonyl C=O (π* orbital) | Electrophilic character, site of nucleophilic attack |
Note: These energy values are hypothetical and serve for illustrative purposes.
Computational methods can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry (typically using the same DFT method), a theoretical spectrum can be generated. researchgate.net These calculations are instrumental in assigning experimental spectral bands to specific molecular vibrations. researchgate.net
For this compound, a prominent feature in the calculated IR spectrum would be the C=O stretching frequency, expected at a high wavenumber (typically >1800 cm⁻¹) due to the ring strain. Other predictable vibrations include C-O stretching, C-H stretching of the methyl and benzyl groups, and skeletal vibrations of the ring. Comparing theoretical predictions with experimental data helps to confirm the molecule's structure. nih.gov
Mechanistic Elucidation through Computational Chemistry
Computational chemistry is invaluable for studying reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states. rsc.org For a β-lactone like this compound, key reactions of interest are ring-opening and cycloaddition reactions.
Transition state analysis can elucidate the pathways of these reactions. acs.org For instance, in a nucleophilic ring-opening at the carbonyl carbon, a computational model would identify the transition state structure, where the nucleophile is partially bonded to the carbonyl carbon and the C2-O1 bond is partially broken. The calculated activation energy for this transition state indicates the reaction's feasibility. magtech.com.cn Similarly, for cycloaddition reactions, computational studies can determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the stereochemical outcome. researchgate.net Some studies have noted that post-transition state bifurcations can occur, leading to multiple products from a single transition state. researchgate.net
Molecular Dynamics (MD) Simulations in Related Oxetane (B1205548) Systems
While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of molecules over time in a more realistic environment, such as in a solvent or within a biological system. youtube.com MD simulations have been used to provide structural insights into peptides containing oxetane rings. nih.gov
For a system related to this compound, MD simulations could explore its conformational flexibility, interactions with solvent molecules, and how it might bind to a biological target. By simulating the molecule's trajectory over nanoseconds or longer, researchers can understand its dynamic behavior, which is often crucial for its function.
Consideration of Solvent Effects in Theoretical Treatments
Solvent can have a significant impact on chemical reactions and molecular properties. digitellinc.com Theoretical models can account for these effects using either explicit or implicit solvent models.
Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed, atomistic view of solute-solvent interactions. ucsb.edu
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive. umich.edu
For this compound, calculations incorporating a solvent model would provide more accurate predictions of its properties and reactivity in solution. For example, polar solvents would be expected to stabilize charged intermediates or transition states in a ring-opening reaction, potentially lowering the activation energy. digitellinc.com The choice of solvent can influence reaction rates and even the preferred reaction pathway. nih.gov
Future Research Directions and Unexplored Avenues for 4 Benzyl 3,3 Dimethyloxetan 2 One
Development of Novel Catalytic Systems for Highly Enantioselective Synthesis
The synthesis of chiral β-lactones remains a pivotal challenge in organic chemistry, as the stereochemistry of the lactone dictates the stereochemical outcome of its subsequent transformations. For a molecule like 4-benzyl-3,3-dimethyloxetan-2-one, which possesses a stereocenter at the C4 position, achieving high enantioselectivity is crucial for its application as a chiral building block.
Future research should prioritize the development of more efficient and selective catalytic systems. While methods using phosphines and N-heterocyclic carbenes (NHCs) for the synthesis of disubstituted β-lactones have been reported, there is considerable room for improvement. acs.orgacs.org Promising avenues include the design of novel chiral Lewis base catalysts, such as isothioureas, which have shown success in catalyzing reactions to form various lactones with high enantioselectivity. nih.govrsc.org The exploration of iridium-based catalysts, which have demonstrated superb yields and enantioselectivities in the asymmetric hydrogenation of ketoesters to form chiral lactones, could also be adapted for β-lactone synthesis. rsc.org The goal is to create systems that are not only highly enantioselective but also operate under mild conditions with low catalyst loadings, enhancing the practicality and industrial applicability of the synthesis.
Table 1: Potential Catalytic Systems for Enantioselective Synthesis
| Catalyst Class | Potential Substrates | Key Advantages | Relevant Findings |
| Chiral Phosphines (e.g., BINAPHANE) | Disubstituted ketenes and aldehydes | Good diastereoselectivity and enantioselectivity for trans-β-lactones. acs.org | Effective for a range of alkylarylketenes, though reactivity can be low in some cases. acs.orgacs.org |
| N-Heterocyclic Carbenes (NHCs) | Enals and β-dicarbonyl compounds | Can construct highly substituted β-lactones with multiple contiguous stereocenters. researchgate.net | Often used in organo-cascade reactions; can be combined with Lewis acids. researchgate.netresearchgate.net |
| Chiral Isothioureas (e.g., HyperBTM) | Symmetric anhydrides and ketones | High diastereo- and enantioselectivity for perfluoroalkyl-substituted β-lactones. rsc.org | Catalyst controls stereochemistry in additions to electrophiles. nih.gov |
| Iridium Complexes | Ketoesters | Excellent yields and enantioselectivities for γ- and δ-lactones via hydrogenation. rsc.org | Potential for adaptation to reductive cyclization strategies. |
| Cobalt-Salen Complexes | Epoxides and Carbon Monoxide | Highly active and selective for carbonylation of epoxides to β-lactones. nih.govresearchgate.net | The stereochemistry of the epoxide is retained in the product. nih.gov |
Exploration of Undiscovered Reaction Manifolds and Transformation Pathways
The high ring strain of the oxetan-2-one core makes it a versatile intermediate for a variety of chemical transformations. clockss.org The principal modes of reactivity involve nucleophilic attack leading to ring-opening at either the acyl carbon or the β-carbon. clockss.orgacs.org While reactions with common nucleophiles are known, many advanced and potentially useful transformations remain underexplored for this specific compound.
A key area for future investigation is the controlled ring-opening polymerization (ROP) of this compound. rsc.orgacs.orgnih.gov This could lead to the synthesis of novel polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. rsc.org The bulky substituents at the C3 and C4 positions would likely impart unique thermal and mechanical properties to the resulting polymer. rsc.org
Furthermore, exploring reactions that proceed via strain-release without complete ring fragmentation is a promising frontier. This includes Lewis acid-catalyzed rearrangements and cycloaddition reactions where the β-lactone acts as a four-carbon building block. acs.org The development of transition-metal-catalyzed reactions, such as decarboxylative cross-couplings, could transform the lactone into a variety of valuable acyclic structures.
Table 2: Potential Reaction Pathways for Investigation
| Reaction Type | Reagents/Conditions | Potential Products | Significance |
| Nucleophilic Ring-Opening | Copper-modified Grignard reagents nih.govacs.org | β,β-Disubstituted carboxylic acids | Alternative to asymmetric conjugate addition. nih.govacs.org |
| Ring-Opening Polymerization (ROP) | Yttrium or Aminocyclopropenium catalysts rsc.orgacs.org | Functional Polyhydroxyalkanoates (PHAs) | Access to novel biodegradable materials with tunable properties. rsc.orgnih.gov |
| Decarboxylation | Thermal or catalyst-mediated | Substituted alkenes | Can be a stereoselective alternative to the Wittig reaction. acs.orgyoutube.com |
| Rearrangements/ Expansions | Lewis acids, transition metals acs.org | Tetrahydrofurans, other heterocycles | Access to more complex heterocyclic scaffolds. acs.org |
| Carbonylative Ring-Expansion | CO, Transition metal catalysts researchgate.net | Succinic anhydrides | Atom-economical route to other valuable chemical intermediates. researchgate.net |
Advanced Spectroscopic Characterization Techniques for Structural and Dynamic Insights
Thorough characterization is fundamental to understanding the structure and behavior of this compound. While standard techniques like ¹H and ¹³C NMR and infrared (IR) spectroscopy are essential, advanced methods can provide deeper insights. lehigh.edu
Future research would benefit from the use of two-dimensional NMR techniques, such as HMQC, to unambiguously assign proton and carbon signals. acs.org Infrared multiple photon dissociation (IRMPD) spectroscopy, coupled with mass spectrometry, could be employed to study the gas-phase structure and reactivity of the molecule and its complexes, potentially revealing intrinsic reaction pathways like lactonization. nih.gov The carbonyl stretch in the IR spectrum is particularly diagnostic; for β-lactones, this band appears at a higher frequency (typically 1820-1840 cm⁻¹) compared to less strained lactones (e.g., six-membered ring lactones at ~1735 cm⁻¹) due to increased ring strain, a feature that could be precisely studied. wiley.com
Circular dichroism (CD) spectroscopy would be indispensable for confirming the absolute configuration of enantiomerically enriched samples produced via asymmetric synthesis. These advanced techniques are crucial for validating synthetic outcomes and understanding the subtle structural and electronic properties of the molecule.
Table 3: Spectroscopic Techniques for In-Depth Characterization
| Technique | Information Gained | Relevance to this compound |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Connectivity and spatial relationships between atoms | Unambiguous assignment of complex spectra due to multiple substituents. |
| Infrared (IR) Spectroscopy | Presence of functional groups, ring strain | High-frequency C=O stretch confirms the strained β-lactone ring. wiley.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition | Confirms molecular formula and aids in identifying products of transformations. |
| Circular Dichroism (CD) | Absolute configuration of chiral molecules | Essential for verifying the success of enantioselective synthesis. acs.org |
| Infrared Multiple Photon Dissociation (IRMPD) | Gas-phase structure and fragmentation pathways | Probes intrinsic reactivity and lactone formation mechanisms. nih.gov |
Synergistic Integration of Computational and Experimental Studies for Rational Design and Mechanistic Validation
The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. nih.gov For this compound, this integration can accelerate progress significantly. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stereochemical outcomes of catalytic reactions, and rationalize observed reactivities. researchgate.netiscre.org
Future studies should employ DFT to investigate the mechanism of potential catalytic cycles for the synthesis of this specific β-lactone. acs.orgnih.gov For example, calculations can help determine whether a proposed cycloaddition reaction proceeds through a concerted or a stepwise pathway, and can identify the transition states responsible for enantioselectivity. rsc.org This understanding allows for the rational design of more effective catalysts. researchgate.net
Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts and optical rotation values. nih.govacs.org Comparing these calculated values with experimental data provides a powerful method for structural and stereochemical assignment, especially for complex molecules or reaction mixtures. acs.org Ab initio molecular dynamics can simulate reaction courses and uncover novel, non-intuitive reaction mechanisms. acs.org
Table 4: Computational Methods and Their Applications
| Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Reaction mechanism elucidation, transition state analysis | Predicts lowest energy pathways for synthesis and ring-opening; rationalizes stereoselectivity. iscre.orgacs.org |
| DFT with Solvation Models (e.g., SMD) | Calculation of properties in solution | Predicts optical rotation and NMR shifts for comparison with experimental data. nih.govacs.org |
| Ab Initio Molecular Dynamics | Simulation of reaction trajectories | Uncovers unexpected intermediates and reaction mechanisms in complex systems. acs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Characterizes non-covalent interactions between catalyst and substrate. |
Potential for Derivatization into Novel Bioactive Compounds and High-Value Chemical Entities
The oxetane (B1205548) ring is an increasingly important motif in medicinal chemistry, valued for its ability to act as a stable, polar, three-dimensional scaffold that can improve the physicochemical properties of drug candidates. acs.orgdrugbank.comnih.gov While this compound is a lactone, its oxetane core suggests potential for derivatization into compounds with interesting biological profiles. Over 30 core scaffolds of natural products containing β-lactone rings have been identified, many with potent bioactivity. nih.govrsc.org
Future research should focus on the strategic ring-opening of the lactone to generate a library of derivatives. nih.govacs.org For instance, reaction with various amines would yield a series of β-hydroxy amides, which are common substructures in bioactive molecules. beilstein-journals.org The synthesis of chiral β-hydroxy-β,β-disubstituted carboxylic acids via ring-opening offers building blocks for complex natural product synthesis. clockss.org The β-lactone ring itself can act as a warhead, irreversibly inhibiting enzymes like serine proteases or HMG-CoA synthase, suggesting that derivatives of this compound could be screened for such activity. acs.orgacs.org The development of analogs of known bioactive lactones or statin drugs represents a particularly promising avenue. umn.edunih.gov
Table 5: Potential Derivatives and Their Applications
| Derivative Class | Synthetic Route | Potential Application |
| β-Hydroxy Amides | Ring-opening with amines beilstein-journals.org | Bioactive compounds, enzyme inhibitors. acs.orgbeilstein-journals.org |
| β,β-Disubstituted Carboxylic Acids | Ring-opening with organometallics nih.govacs.org | Chiral building blocks for natural product synthesis. clockss.org |
| Polyhydroxyalkanoates (PHAs) | Ring-opening polymerization rsc.orgacs.org | Biodegradable plastics and advanced materials. rsc.org |
| Functionalized Tetrahydrofurans | Rearrangement/Reduction acs.org | Precursors for bioactive molecules and ligands. |
| Chiral Tertiary Alcohols | Reduction of ring-opened esters | Versatile synthetic intermediates. acs.org |
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-Benzyl-3,3-dimethyloxetan-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via oxidation of substituted oxetane precursors using reagents like potassium permanganate (KMnO₄) in aqueous acidic conditions or chromium trioxide (CrO₃) in anhydrous solvents . Protection/deprotection strategies for hydroxyl or ketone groups (e.g., benzyl ethers) are critical to prevent side reactions during synthesis . Reaction optimization involves adjusting catalysts (e.g., Lewis acids), temperature (60–80°C), and solvent polarity (e.g., dichloromethane vs. THF) to improve yields .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze splitting patterns and chemical shifts. For example, the oxetane ring protons typically appear at δ 4.2–4.8 ppm, while benzyl protons resonate around δ 7.2–7.4 ppm. Diastereotopic methyl groups on C3 may show distinct signals .
- HRMS : Use high-resolution mass spectrometry to confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) with an exact mass match (e.g., C₁₃H₁₆O₂: calculated 218.1177, observed 218.1182) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodology : Chiral auxiliaries (e.g., oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry. For example, diastereomeric intermediates can be separated via column chromatography using silica gel modified with chiral selectors . Computational modeling (DFT) predicts steric and electronic effects of substituents on ring strain and transition states .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology : Cross-validate using complementary techniques:
- 2D NMR (COSY, HSQC) : Assign coupling networks and quaternary carbons.
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., oxetane ring puckering) .
- Isotopic labeling : Track reaction pathways (e.g., ¹³C-labeled benzyl groups) to confirm regioselectivity .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodology :
- Antimicrobial assays : Use microbroth dilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET for caspase-3 inhibition) .
- Computational docking : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Safety and Handling
Q. What safety protocols are recommended when handling this compound with limited hazard data?
- Methodology : Assume toxicity based on structural analogs (e.g., oxetanes with irritant properties). Use PPE (nitrile gloves, lab coat), conduct reactions in a fume hood, and avoid inhalation/contact. Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
